molecular formula C10H12O2S B2781932 4-(Propylsulfanyl)benzoic acid CAS No. 22683-48-3

4-(Propylsulfanyl)benzoic acid

Cat. No.: B2781932
CAS No.: 22683-48-3
M. Wt: 196.26
InChI Key: BKWLRLMBMBHNJG-UHFFFAOYSA-N
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Description

4-(Propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by a benzoic acid core substituted with a propylsulfanyl group at the para position

Safety and Hazards

The safety information for 4-(Propylsulfanyl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(propylsulfanyl)benzoic acid typically involves the introduction of a propylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative, such as 4-chlorobenzoic acid, is reacted with propylthiol in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Propylsulfanyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid and sulfuric acid for nitration, bromine and iron(III) bromide for bromination.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: 4-(Propylsulfanyl)benzyl alcohol.

    Substitution: Nitro-4-(propylsulfanyl)benzoic acid, bromo-4-(propylsulfanyl)benzoic acid.

Scientific Research Applications

4-(Propylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • 4-(Methylsulfanyl)benzoic acid
  • 4-(Ethylsulfanyl)benzoic acid
  • 4-(Butylsulfanyl)benzoic acid

Comparison: 4-(Propylsulfanyl)benzoic acid is unique due to the length of its propylsulfanyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility, boiling point, and reactivity profiles. These differences can be exploited in various applications, making this compound a valuable compound in research and industry.

Properties

IUPAC Name

4-propylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWLRLMBMBHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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